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Compound of Interest

Diethyl 1,1-
Compound Name:
cyclopropanedicarboxylate

Cat. No. B117591

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key pharmaceutical
intermediates utilizing Diethyl 1,1-cyclopropanedicarboxylate. This versatile reagent serves
as a critical building block in the synthesis of a range of therapeutics, including the asthma
medication Montelukast, the non-steroidal anti-inflammatory drug (NSAID) Ketorolac, and the
oncology drug Foretinib.

Overview of Applications

Diethyl 1,1-cyclopropanedicarboxylate is a valuable starting material in medicinal chemistry
due to its strained cyclopropane ring, which can be strategically opened or functionalized to
introduce complex molecular architectures. Its applications highlighted in these notes include:

e Synthesis of 1,1-cyclopropanedimethanol: A key precursor for the side chain of Montelukast.

o Preparation of a Pyrrolizine Dicarboxylate Intermediate: A core scaffold for the synthesis of
Ketorolac.

o Selective Hydrolysis and Amidation: A crucial step in the synthesis of the tyrosine kinase
inhibitor Foretinib.
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Experimental Protocols and Data

Synthesis of 1,1-cyclopropanedimethanol (Intermediate
for Montelukast)

This protocol details the reduction of Diethyl 1,1-cyclopropanedicarboxylate to 1,1-
cyclopropanedimethanol, a vital intermediate in the synthesis of Montelukast.

Experimental Protocol:

» To a four-necked flask equipped with a mechanical stirrer, add crude Diethyl 1,1-
cyclopropanedicarboxylate (42g, 225.56 mmol), anhydrous THF (200 mL), and lithium
chloride (42.35g, 998.92 mmol).

o Cool the mixture to 0°C using an ice-salt bath while stirring.
e Maintain the temperature and add potassium borohydride (53.88g, 998.92 mmol) in portions.
 After the addition is complete, heat the reaction mixture to reflux.

» Monitor the reaction progress by Gas Chromatography (GC) until the Diethyl 1,1-
cyclopropanedicarboxylate is completely consumed.

 After the reaction, cool the mixture to 0°C using an ice-salt bath.
e Quench the reaction by adding 200 mL of water and continue stirring for 2 hours.
o Extract the mixture with ethyl acetate (3 x 100 mL).

o Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent
under reduced pressure to yield 1,1-cyclopropanedimethanol.

Quantitative Data:
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Molecular

Reactant/Prod . .
¢ Weight (g/mol  Amount (g) Moles (mmol) Yield (%)

uc

)
Diethyl 1,1-
cyclopropanedic 186.21 42 225.56 -
arboxylate
Lithium Chloride  42.40 42.35 998.92 -
Potassium

_ 53.94 53.88 998.92 -

Borohydride
1,1-

50-55 (overall

cyclopropanedim  102.13 - -
two steps)[1]

ethanol

Synthesis of Diethyl 5-benzoyl-2,3-dihydro-1H-
pyrrolizine-1,1-dicarboxylate (Intermediate for Ketorolac)

This protocol describes the synthesis of a key pyrrolizine intermediate for Ketorolac starting
from a precursor derived from pyrrole and leading to the final drug. While not a direct reaction
of Diethyl 1,1-cyclopropanedicarboxylate, this intermediate holds the core cyclopropane-
dicarboxylate structure. The synthesis of Ketorolac involves the hydrolysis and decarboxylation
of this intermediate.

Experimental Protocol:

e To a solution of diethyl malonate (5.40 g, 33.8 mmol) in anhydrous N,N-dimethylformamide
(50 mL) at 0°C, add sodium hydride (60% in mineral oil, 1.35 g, 33.8 mmol).

o Warm the reaction mixture and stir at room temperature for 30 minutes.

e Add a solution of 1-(2-iodoethyl)-2-benzoyl pyrrole (11.0 g, 33.8 mmol) in N,N-
dimethylformamide (50 mL) to this mixture.

« Stir the reaction mixture at room temperature for 16 hours.
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e Pour the mixture into water (1000 mL) and extract with ethyl acetate (3 x 300 mL).

o Combine the organic extracts, wash, dry over NazSQOa4, and concentrate under reduced
pressure to yield the crude product.

e The crude product, 2-benzoyl-1-[3,3-di(ethoxycarbonyl)propyl]pyrrole, can then undergo
radical cyclization to form Diethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate.

e This dicarboxylate is then hydrolyzed and decarboxylated to yield Ketorolac. A mixture of the
dicarboxylate (600 mg, 1.69 mmol) in diethyl ether and 20% aqueous sodium hydroxide (10
mL) is refluxed with vigorous stirring for 24 hours. The aqueous layer is washed, acidified,
and extracted to give 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid (Ketorolac).[2]

Quantitative Data:

Molecular

Reactant/Prod . .
¢ Weight (g/mol  Amount (g) Moles (mmol) Yield (%)

uc

)
Diethyl malonate  160.17 5.40 33.8 -
Sodium Hydride

24.00 1.35 33.8 -
(60%)
1-(2-iodoethyl)-2-

325.15 11.0 33.8 -
benzoyl pyrrole
Diethyl 5-
benzoyl-2,3-
dihydro-1H- 355.39 - - -
pyrrolizine-1,1-
dicarboxylate
5-benzoyl-2,3-
dihydro-1H- 400 mg (from
pyrrolizine-1- 255.27 600mg of - 93[2]
carboxylic acid dicarboxylate)

(Ketorolac)
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Synthesis of Foretinib Intermediate

This protocol outlines the initial steps in the synthesis of Foretinib, involving the selective
hydrolysis and subsequent amidation of Diethyl 1,1-cyclopropanedicarboxylate.

Experimental Protocol:

Selective Hydrolysis: Selectively hydrolyze one of the ester groups of Diethyl 1,1-
cyclopropanedicarboxylate.

e Amidation with p-fluoroaniline: The resulting mono-acid mono-ester is then reacted with p-
fluoroaniline to form an amide.

» Hydrolysis: The remaining ester group is hydrolyzed to a carboxylic acid.

e Amidation with 4-amino-2-fluorophenol: The carboxylic acid is then amidated with 4-amino-2-
fluorophenol to yield a key intermediate (Compound 6 in the patent literature).[3][4]

e This intermediate is further reacted to produce Foretinib. A Chinese patent (CN103965104A)
describes a method where Diethyl 1,1-cyclopropanedicarboxylate is selectively
hydrolyzed and then amidated with 4-amino-2-fluorophenol, followed by further steps to
obtain the final product.[3][4]

Quantitative Data:

Step Reactants Product Overall Yield (%)

Diethyl 1,1-
cyclopropanedicarbox

1-4 ylate, p-fluoroaniline, Foretinib Intermediate ~ 44-55[5]
4-amino-2-

fluorophenol

Visualization of Pathways and Workflows
General Synthetic Workflow
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The following diagram illustrates the general workflow for utilizing Diethyl 1,1-
cyclopropanedicarboxylate in the synthesis of the discussed pharmaceutical intermediates.

Diethyl 1,1-cyclopropanedicarboxylate

\ 4 Y Y

Reduction Reaction with Pyrrole Derivative Selective Hydrolysis
(e.g., KBH4, LiCl) & Cyclization & Amidation

Y
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(Ketorolac Intermediate)
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Caption: Synthetic routes from Diethyl 1,1-cyclopropanedicarboxylate.

Signaling Pathway of Foretinib (c-Met and VEGFR)

Foretinib is a dual inhibitor of c-Met and Vascular Endothelial Growth Factor Receptor
(VEGFR), which are key drivers in tumor growth and angiogenesis.
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Caption: Foretinib inhibits c-Met and VEGFR signaling pathways.

Mechanism of Action of Montelukast

Montelukast is a leukotriene receptor antagonist, preventing airway inflammation and
bronchoconstriction.
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Caption: Montelukast blocks the CysLT1 receptor.

Mechanism of Action of Ketorolac

Ketorolac is a non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX)

enzymes.
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Caption: Ketorolac inhibits COX-1 and COX-2 enzymes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of
Pharmaceutical Intermediates Using Diethyl 1,1-cyclopropanedicarboxylate]. BenchChem,
[2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b117591#synthesis-
of-pharmaceutical-intermediates-using-diethyl-1-1-cyclopropanedicarboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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